molecular formula C32H55NO25 B8253233 N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B8253233
M. Wt: 853.8 g/mol
InChI Key: DTVXXTISAIGIBA-UHFFFAOYSA-N
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Description

N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a fucosylated human milk oligosaccharide. It is a complex carbohydrate found in human milk and is known for its various biological activities, including antimicrobial and antiviral properties. This compound is part of the larger family of human milk oligosaccharides, which play a crucial role in the health and development of infants by promoting beneficial gut microbiota and protecting against pathogens.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide can be synthesized through enzymatic methods. One common approach involves the use of glycosyltransferases to catalyze the transfer of fucose residues to lacto-N-tetraose, forming lacto-N-fucopentaose. The reaction conditions typically include a buffered solution with optimal pH and temperature for enzyme activity. For example, the use of α-1,2-fucosyltransferase in a reaction mixture containing lacto-N-tetraose and GDP-fucose can yield lacto-N-fucopentaose .

Industrial Production Methods

Industrial production of lacto-N-fucopentaose centn often involves microbial fermentation. Engineered strains of Escherichia coli are commonly used for this purpose. These strains are genetically modified to express the necessary glycosyltransferases and other enzymes required for the biosynthesis of lacto-N-fucopentaose. The fermentation process is carried out in bioreactors, where conditions such as pH, temperature, and nutrient supply are carefully controlled to maximize yield .

Chemical Reactions Analysis

Types of Reactions

N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups on the sugar residues.

    Reduction: This can reduce the aldehyde groups to alcohols.

    Substitution: This involves the replacement of one functional group with another, such as the substitution of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve aqueous solutions with controlled pH and temperature .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of lacto-N-fucopentaose can yield lacto-N-fucopentaose derivatives with modified sugar residues, while reduction can produce lacto-N-fucopentaose alcohols .

Scientific Research Applications

N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of lacto-N-fucopentaose centn involves its interaction with specific receptors and enzymes in the gut. It can inhibit the adhesion of pathogens to the gut lining by mimicking the structures of host cell surface glycans. This prevents the colonization and infection by harmful bacteria and viruses. Additionally, lacto-N-fucopentaose centn can promote the growth of beneficial gut bacteria, such as Bifidobacteria, by serving as a prebiotic .

Comparison with Similar Compounds

N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is unique among human milk oligosaccharides due to its specific structure and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and applications.

Properties

IUPAC Name

N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H55NO25/c1-8-16(42)21(47)23(49)30(51-8)58-28-22(48)18(44)12(5-36)54-32(28)56-26-15(33-9(2)39)29(52-13(6-37)19(26)45)57-27-20(46)14(7-38)53-31(24(27)50)55-25(11(41)4-35)17(43)10(40)3-34/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVXXTISAIGIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H55NO25
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

853.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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